molecular formula C14H16BrN3O2S B2713027 5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-2-carboxamide CAS No. 1795471-68-9

5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2713027
CAS No.: 1795471-68-9
M. Wt: 370.27
InChI Key: CDKJOBCUXJCABL-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a thiazole ring, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Furan Ring Formation: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling Reactions: The final compound is formed by coupling the thiazole, piperidine, and furan rings through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can occur at the thiazole ring, converting it to dihydrothiazole derivatives.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furan-2,3-diones

    Reduction: Dihydrothiazole derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: It can be used as a probe to study biological pathways and interactions, especially those involving thiazole and piperidine-containing molecules.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and piperidine rings are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-2-carboxamide: can be compared with other compounds containing thiazole, piperidine, and furan rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological or chemical properties not found in similar compounds. This can include specific binding affinities, reactivity, or stability under certain conditions.

Properties

IUPAC Name

5-bromo-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2S/c15-12-4-3-11(20-12)13(19)17-8-10-2-1-6-18(9-10)14-16-5-7-21-14/h3-5,7,10H,1-2,6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKJOBCUXJCABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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